molecular formula C9H8FN3OS B1463561 5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1240571-96-3

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1463561
CAS No.: 1240571-96-3
M. Wt: 225.25 g/mol
InChI Key: XMGXZUGGNZYURQ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8FN3OS and its molecular weight is 225.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-6-4-2-3-5(10)7(6)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGXZUGGNZYURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-fluoro-6-methoxybenzoic acid (2 g, 11.7 6 mmol) and hydrazinecarbothioamide (1.607 g, 17.63 mmol) was cooled under nitrogen atmosphere in an ice bath and POCl3 (3.29 mL, 35.3 mmol) was added drop-wise. On completion of the addition, the reaction mixture was stirred at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath and quenched by addition of ice water (˜50 mL) to give a solid/gum-like mass. This solid was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL of water then slurried at room temperature for ˜16 hours. The solid was collected by vacuum filtration, rinsed with water, re-suspended in saturated NaHCO3(aq) (˜100 mL) and slurried for ˜30 minutes. The resulting solid was collected by vacuum filtration, then rinsed with water to afford the crude product as an off-white solid. The crude material was pre-absorbed onto silica gel and purified by flash chromatography using a 120 g silica cartridge with a 0-10% MeOH/DCM gradient as the eluent to afford the title compound as a pale yellow solid (1.265 g, 45% yield). LC-MS: Rt 0.77 min; MS m/z 226.1 [M+H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.48 (td, J=8.34, 6.57 Hz, 1H), 7.29 (s, 2H), 7.02 (d, J=8.08 Hz, 1H), 6.91-6.99 (m, 1H), 3.85 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.607 g
Type
reactant
Reaction Step One
Name
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Fluoro-6-methoxyphenyl)-1,3,4-thiadiazol-2-amine

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